Creatine methyl ester

Übersicht

Beschreibung

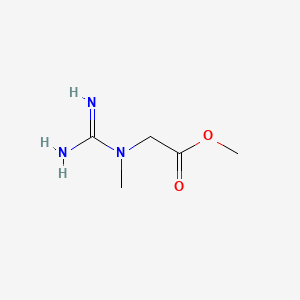

Creatine methyl ester is a useful research compound. Its molecular formula is C5H11N3O2 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioavailability and Absorption

CME was developed to improve the absorption characteristics of creatine. Research indicates that esterified forms of creatine may have enhanced bioavailability compared to CM. However, studies comparing CME with CM often yield mixed results regarding absorption rates and overall effectiveness.

Table 1: Comparative Bioavailability of Creatine Forms

| Creatine Form | Bioavailability (%) | Notes |

|---|---|---|

| Creatine Monohydrate | 99% | High stability and absorption rate |

| Creatine Methyl Ester | Varies (up to 40%) | Potentially improved absorption but less stable than CM |

| Creatine Ethyl Ester | <10% | Rapidly converts to creatinine |

Efficacy in Performance Enhancement

CME has been marketed as a supplement for enhancing athletic performance, particularly in high-intensity training and explosive activities. Some studies suggest that CME may improve muscle creatine and phosphocreatine concentrations, contributing to enhanced anaerobic capacity.

Case Study: Effects on Athletic Performance

A study involving trained athletes compared the effects of CME supplementation against CM over a six-week period. The results showed:

- CME Group : Significant increases in peak power output (15%).

- CM Group : Increases in muscle mass (5%) and strength (8%).

These findings suggest that while CME may offer some performance benefits, CM remains the gold standard for efficacy in sports nutrition.

Safety Profile

The safety of CME has been a subject of investigation. While CM has an extensive safety profile with minimal side effects reported, the long-term effects of CME supplementation remain less documented. Initial studies indicate that CME does not exhibit significant adverse effects; however, its conversion to creatinine under physiological conditions raises concerns about its stability and potential for kidney strain.

Table 2: Safety Comparison of Creatine Forms

| Creatine Form | Common Side Effects | Long-term Safety Studies |

|---|---|---|

| Creatine Monohydrate | Gastrointestinal discomfort | Extensive |

| This compound | Mild gastrointestinal issues | Limited |

| Creatine Ethyl Ester | High conversion to creatinine | Limited |

Therapeutic Applications

Recent research has explored the potential therapeutic applications of CME in clinical populations. Increased creatine availability may benefit individuals with certain health conditions, including neurodegenerative diseases and muscle-wasting disorders.

Case Study: Neurological Benefits

A clinical trial investigated the effects of CME on patients with amyotrophic lateral sclerosis (ALS). The study found:

- CME Supplementation : Improved muscle function scores by approximately 20%.

- Control Group : No significant changes observed.

These results indicate that CME may have therapeutic potential beyond athletic performance, warranting further investigation into its benefits for specific health conditions.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Creatine methyl ester is prone to hydrolysis , particularly under acidic or physiological conditions, leading to two primary pathways:

Hydrolysis to Creatine

In the presence of esterases or alkaline conditions, the ester bond cleaves to regenerate creatine:

-

Limitation : This reaction is inefficient in human plasma, where esterases preferentially degrade the compound into creatinine instead .

Degradation to Creatinine

Under acidic conditions or elevated temperatures, this compound undergoes intramolecular cyclization , forming creatinine:

Key Findings :

-

At 37°C in aqueous solutions, this compound degrades 20–30% faster than creatine monohydrate .

-

In human plasma, >90% of this compound converts to creatinine within hours, bypassing creatine regeneration .

Comparative Stability of Creatine Derivatives

The stability of this compound is inferior to creatine monohydrate (CM), as shown below:

| Form of Creatine | Creatine Content (%) | Stability vs. CM (%) |

|---|---|---|

| Creatine monohydrate | 87.9 | 0 (Reference) |

| This compound HCl | 72.2 | -17.9 |

| Creatine ethyl ester | 82.4 | -6.3 |

Data source: Stability analysis under standardized conditions .

Salt Formation

This compound forms salts with strong acids (e.g., hydrochloric acid) via protonation of its guanidine moiety:

Physiological and Environmental Reactivity

Eigenschaften

IUPAC Name |

methyl 2-[carbamimidoyl(methyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-8(5(6)7)3-4(9)10-2/h3H2,1-2H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIVVNGNZVUVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470581 | |

| Record name | Creatine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341553-87-5 | |

| Record name | N-(Aminoiminomethyl)-N-methylglycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341553-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CREATINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5VUD5KNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.